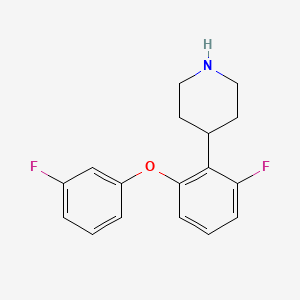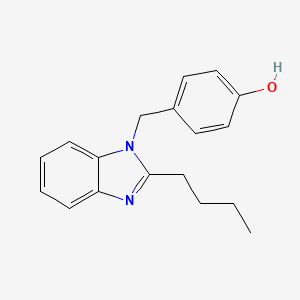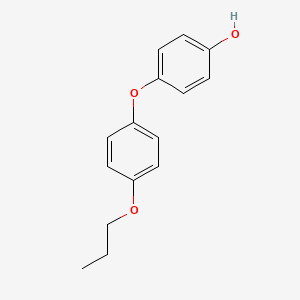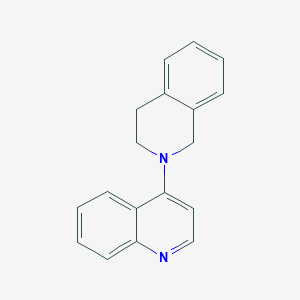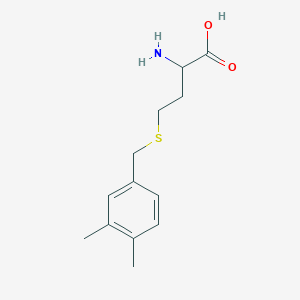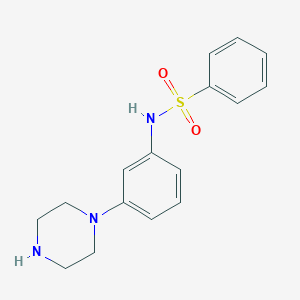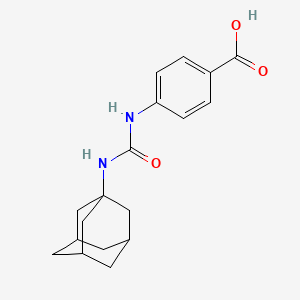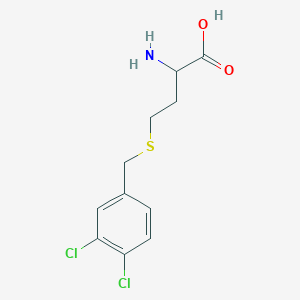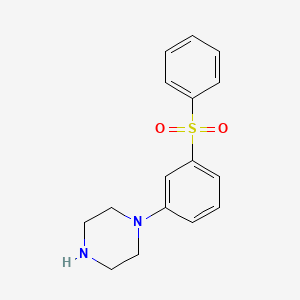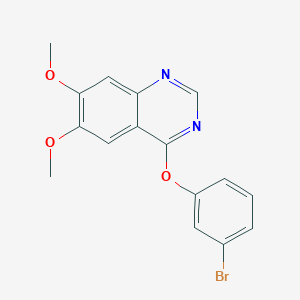
4-(2-Pyrrolidin-1-yl-pentanoyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile is an organic compound that features a pyrrolidine ring attached to a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile compound. One common method is the nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzonitrile moiety under controlled conditions. The reaction often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be replaced or modified under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol or amine derivative .
科学的研究の応用
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins or enzymes, potentially inhibiting or modifying their activity. The benzonitrile moiety may also play a role in binding to specific receptors or active sites, leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(pyrrolidin-1-yl)benzonitrile
- 4-(piperidin-1-yl)benzonitrile
- 4-(morpholin-1-yl)benzonitrile
Uniqueness
4-(2-pyrrolidin-1-yl-pentanoyl)benzonitrile is unique due to the presence of both the pyrrolidine ring and the benzonitrile moiety, which can confer distinct chemical and biological properties. Its structure allows for versatile modifications and interactions, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C16H20N2O |
|---|---|
分子量 |
256.34 g/mol |
IUPAC名 |
4-(2-pyrrolidin-1-ylpentanoyl)benzonitrile |
InChI |
InChI=1S/C16H20N2O/c1-2-5-15(18-10-3-4-11-18)16(19)14-8-6-13(12-17)7-9-14/h6-9,15H,2-5,10-11H2,1H3 |
InChIキー |
AQQRGNNYEPRIIF-UHFFFAOYSA-N |
正規SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C#N)N2CCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




